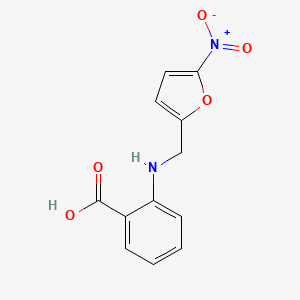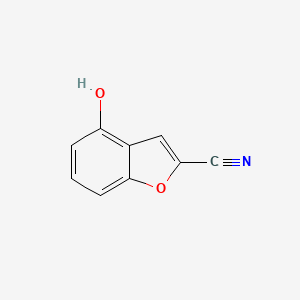![molecular formula C18H21N3O2S B12879049 N-[1-(furan-2-ylmethylcarbamothioyl)piperidin-4-yl]benzamide CAS No. 606112-39-4](/img/structure/B12879049.png)
N-[1-(furan-2-ylmethylcarbamothioyl)piperidin-4-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(furan-2-ylmethylcarbamothioyl)piperidin-4-yl]benzamide is a complex organic compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(furan-2-ylmethylcarbamothioyl)piperidin-4-yl]benzamide typically involves multiple steps, starting with the preparation of the furan derivative. The furan ring is often synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The piperidine ring is then introduced through a nucleophilic substitution reaction, followed by the attachment of the benzamide group via an amide bond formation reaction. Common reagents used in these reactions include acids, bases, and various coupling agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N-[1-(furan-2-ylmethylcarbamothioyl)piperidin-4-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The benzamide group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various substituted furan derivatives, reduced amines, and substituted benzamides. These products are often characterized using techniques like NMR spectroscopy, mass spectrometry, and IR spectroscopy.
Applications De Recherche Scientifique
N-[1-(furan-2-ylmethylcarbamothioyl)piperidin-4-yl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of bacterial infections and cancer.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mécanisme D'action
The mechanism of action of N-[1-(furan-2-ylmethylcarbamothioyl)piperidin-4-yl]benzamide involves its interaction with specific molecular targets in the body. The compound is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular pathways involved are still under investigation, but it is thought to interfere with cellular processes like DNA replication and protein synthesis.
Comparaison Avec Des Composés Similaires
N-[1-(furan-2-ylmethylcarbamothioyl)piperidin-4-yl]benzamide is unique compared to other similar compounds due to its specific structure and functional groups. Similar compounds include:
- N-(1-((furan-2-ylmethyl)-carbamoyl)-2-thiophen-2-yl-vinyl)-benzamide
- N-(1-((furan-2-ylmethyl)-carbamoyl)-2-phenyl-vinyl)-benzamide
These compounds share similar core structures but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and biological activity.
Propriétés
Numéro CAS |
606112-39-4 |
|---|---|
Formule moléculaire |
C18H21N3O2S |
Poids moléculaire |
343.4 g/mol |
Nom IUPAC |
N-[1-(furan-2-ylmethylcarbamothioyl)piperidin-4-yl]benzamide |
InChI |
InChI=1S/C18H21N3O2S/c22-17(14-5-2-1-3-6-14)20-15-8-10-21(11-9-15)18(24)19-13-16-7-4-12-23-16/h1-7,12,15H,8-11,13H2,(H,19,24)(H,20,22) |
Clé InChI |
DSFUIYUSTVSNNT-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1NC(=O)C2=CC=CC=C2)C(=S)NCC3=CC=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


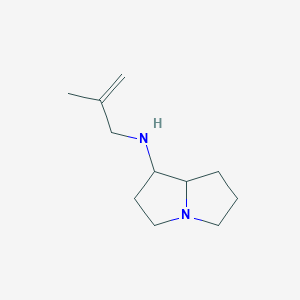
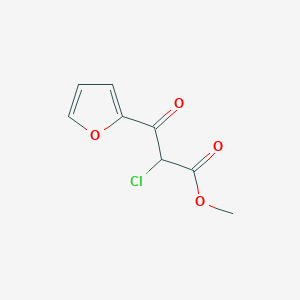
![(15aR)-(6H-6,10-Methanodibenzo[b,d][1,6]dioxacycloundecine-1,15-diyl)bis(diphenylphosphine)](/img/structure/B12878974.png)
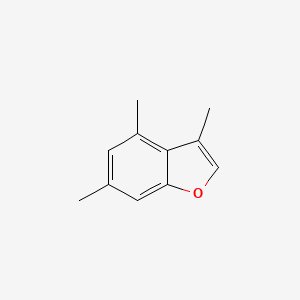

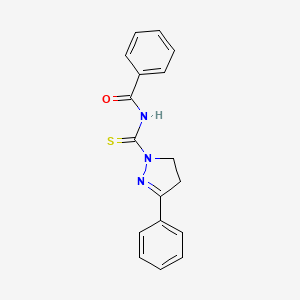
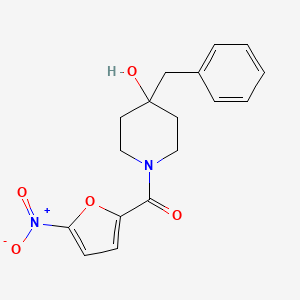
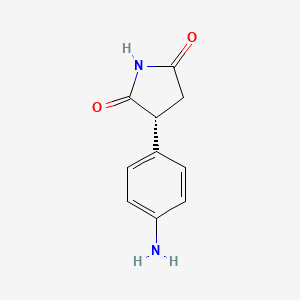
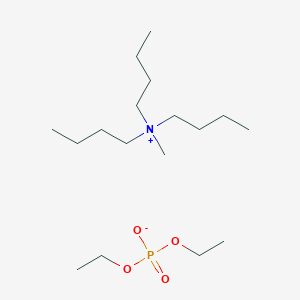

![1-(2-(Methylthio)benzo[d]oxazol-4-yl)ethanone](/img/structure/B12879023.png)
![1-[2-(4-Methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]ethanone](/img/structure/B12879027.png)
